Gliquidon

Übersicht

Beschreibung

Gliquidon ist ein Antidiabetikum, das zur Klasse der Sulfonylharnstoffe gehört. Es wird als Sulfonylharnstoff der zweiten Generation eingestuft und wird hauptsächlich zur Behandlung von Typ-2-Diabetes mellitus eingesetzt . This compound wirkt, indem es die Freisetzung von Insulin aus der Bauchspeicheldrüse stimuliert und so zur Regulierung des Blutzuckerspiegels beiträgt .

2. Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: Die Herstellung von this compound umfasst mehrere Schritte. Eine Methode beinhaltet die Reaktion von 2-Carboxymethyl-5-methoxy-benzoesäure mit Thionylchlorid zur Bildung eines Zwischenprodukts. Dieses Zwischenprodukt reagiert dann mit p-Aminoethylbenzolsulfonamid in Gegenwart von Triethylamin in einem Dichlormethan-Lösungsmittel, um this compound zu erzeugen . Eine weitere Methode umfasst die Herstellung von this compound-Nanopartikeln unter Verwendung einer Anti-Lösungsmittel-Fällungstechnik, bei der eine this compound-Lösung in Aceton zu einer wässrigen Lösung hinzugefügt wird, die Polyvinylpyrrolidon K25 als Stabilisator enthält .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet typischerweise die Kristallisation der Verbindung, um eine hohe Reinheit zu erreichen. Die medizinische Kristallform von this compound wird hergestellt, indem ein Rohprodukt in einem geeigneten Lösungsmittel gelöst und dann unter kontrollierten Bedingungen kristallisiert wird .

Wissenschaftliche Forschungsanwendungen

Gliquidon hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird verwendet, um Sulfonylharnstoffverbindungen und ihre chemischen Eigenschaften zu untersuchen.

5. Wirkmechanismus

This compound entfaltet seine Wirkung, indem es die Freisetzung von Insulin aus funktionierenden Pankreas-Betazellen stimuliert. Es bindet an ATP-sensitive Kaliumkanalrezeptoren auf der Oberfläche der Pankreaszellen, wodurch die Kaliumleitfähigkeit reduziert und eine Depolarisierung der Membran bewirkt wird. Diese Depolarisierung führt zur Aktivierung spannungsabhängiger Kalziumkanäle, was zu einem Einstrom von Kalziumionen und der anschließenden Freisetzung von Insulin führt .

Wirkmechanismus

Target of Action

Gliquidone, a sulfonylurea drug, primarily targets ATP-dependent potassium channels (KATP) on the pancreatic cell surface . These channels play a crucial role in regulating insulin release, which is essential for controlling blood sugar levels .

Mode of Action

Gliquidone interacts with its primary targets, the ATP-sensitive potassium channel receptors, by binding to them . This binding reduces potassium conductance, causing depolarization of the membrane . The membrane depolarization then stimulates calcium ion influx through voltage-sensitive calcium channels . This series of interactions and changes eventually leads to an increase in insulin release .

Biochemical Pathways

The mechanism of action of Gliquidone in lowering blood glucose is dependent on stimulating the release of insulin from functioning pancreatic beta cells, and increasing sensitivity of peripheral tissues to insulin . In addition, Gliquidone has been found to inhibit the Notch/Snail signaling pathway, which plays a role in the progression of diabetic nephropathy .

Pharmacokinetics

Gliquidone exhibits high bioavailability, with a peak time (Tmax) of 2-3 hours . It undergoes extensive hepatic metabolism, and its onset of action is between 1-1.5 hours . The majority of Gliquidone and its metabolites are excreted via the biliary route (95%), with a smaller proportion eliminated renally (5%) .

Result of Action

The primary molecular effect of Gliquidone’s action is the increased release of insulin from the pancreas . This leads to lower blood sugar levels and promotes the movement of sugar from the blood into the cells in the body . On a cellular level, Gliquidone has been found to suppress lipopolysaccharide-mediated microglial neuroinflammatory responses by inhibiting the NLRP3 inflammasome .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Gliquidone. For instance, certain environmental pollutants, such as fenpropathrin, can increase the transport of Gliquidone, thereby potentially affecting its pharmacokinetic profile . Additionally, lifestyle factors such as diet and physical activity can impact the effectiveness of Gliquidone, as these factors influence the overall management of type 2 diabetes .

Biochemische Analyse

Biochemical Properties

Gliquidone interacts with ATP-sensitive potassium channels (SUR1, Kir6 subunit) in pancreatic β-cells . This interaction leads to an increase in insulin release, which helps regulate blood glucose levels .

Cellular Effects

Gliquidone has been found to modulate lipopolysaccharide-mediated microglial neuroinflammatory responses . It suppresses microgliosis, microglial hypertrophy, and proinflammatory cytokine COX-2 and IL-6 levels .

Molecular Mechanism

Gliquidone functions as an ATP-dependent K+ (KATP) channel blocker . This block causes a depolarization which leads to activation of voltage-dependent Ca channels and Ca2+ influx, and eventually increases insulin release . It also inhibits the NLRP3 inflammasome, thereby regulating neuroinflammatory responses .

Temporal Effects in Laboratory Settings

Its ability to regulate blood glucose levels and modulate neuroinflammatory responses suggests that it may have long-term effects on cellular function .

Metabolic Pathways

Gliquidone is involved in the insulin secretion pathway, where it interacts with ATP-sensitive potassium channels in pancreatic β-cells . This interaction leads to an increase in insulin release, which helps regulate blood glucose levels .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of gliquidone involves several steps. One method includes the reaction of 2-carboxymethyl-5-methoxy-benzoic acid with thionyl chloride to form an intermediate. This intermediate then reacts with p-amino ethyl benzene sulfonamide in the presence of triethylamine in a dichloromethane solvent to produce gliquidone . Another method involves the preparation of gliquidone nanoparticles using an anti-solvent precipitation technique, where gliquidone solution in acetone is added to an aqueous solution containing polyvinylpyrrolidone K25 as a stabilizer .

Industrial Production Methods: Industrial production of gliquidone typically involves the crystallization of the compound to achieve high purity. The medicinal crystal form of gliquidone is prepared by dissolving a crude product in a suitable solvent and then crystallizing it under controlled conditions .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Gliquidon unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid können verwendet werden.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden typischerweise eingesetzt.

Substitution: Substitutionsreaktionen beinhalten oft Reagenzien wie Halogene oder Sulfonylchloride.

Hauptprodukte: Die aus diesen Reaktionen gebildeten Hauptprodukte hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab. Zum Beispiel kann die Oxidation Sulfoxide oder Sulfone ergeben, während die Reduktion Alkohole oder Amine erzeugen kann.

Vergleich Mit ähnlichen Verbindungen

Gliquidon ist unter den Sulfonylharnstoff-Arzneimitteln aufgrund seiner spezifischen Bindungsaffinität und seines Stoffwechselprofils einzigartig. Ähnliche Verbindungen sind Glibenclamid, Glipizid und Gliclazid. Im Vergleich zu diesen hat this compound ein distinctes pharmakokinetisches Profil mit einem ausgedehnten hepatischen Metabolismus und einer biliären Ausscheidung, was es für Diabetiker mit Nierenerkrankungen geeignet macht .

Ähnliche Verbindungen:

- Glibenclamid

- Glipizid

- Gliclazid

Die einzigartigen Eigenschaften von this compound, wie seine hohe Bioverfügbarkeit und sein spezifischer Wirkmechanismus, machen es zu einer wertvollen Verbindung in der Behandlung von Typ-2-Diabetes mellitus.

Eigenschaften

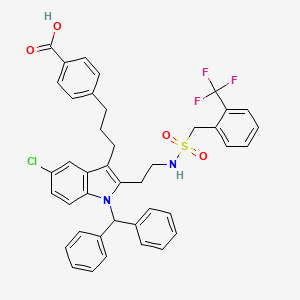

IUPAC Name |

1-cyclohexyl-3-[4-[2-(7-methoxy-4,4-dimethyl-1,3-dioxoisoquinolin-2-yl)ethyl]phenyl]sulfonylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H33N3O6S/c1-27(2)23-14-11-20(36-3)17-22(23)24(31)30(25(27)32)16-15-18-9-12-21(13-10-18)37(34,35)29-26(33)28-19-7-5-4-6-8-19/h9-14,17,19H,4-8,15-16H2,1-3H3,(H2,28,29,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLJFMFZYVVLQKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=C(C=C2)OC)C(=O)N(C1=O)CCC3=CC=C(C=C3)S(=O)(=O)NC(=O)NC4CCCCC4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

62783-47-5 (mono-hydrochloride salt) | |

| Record name | Gliquidone [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033342051 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4023096 | |

| Record name | Gliquidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

527.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Gliquidone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015381 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

69.5 [ug/mL] (The mean of the results at pH 7.4), 2.20e-03 g/L | |

| Record name | SID50085433 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Gliquidone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015381 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

The mechanism of action of gliquidone in lowering blood glucose appears to be dependent on stimulating the release of insulin from functioning pancreatic beta cells, and increasing sensitivity of peripheral tissues to insulin. Gliquidone likely binds to ATP-sensitive potassium channel receptors on the pancreatic cell surface, reducing potassium conductance and causing depolarization of the membrane. Membrane depolarization stimulates calcium ion influx through voltage-sensitive calcium channels. This increase in intracellular calcium ion concentration induces the secretion of insulin. | |

| Record name | Gliquidone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01251 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

33342-05-1 | |

| Record name | Gliquidone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33342-05-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gliquidone [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033342051 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gliquidone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01251 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Gliquidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Gliquidone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.770 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLIQUIDONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C7C2QDD75P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Gliquidone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015381 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

180-182, 181 °C | |

| Record name | Gliquidone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01251 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Gliquidone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015381 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

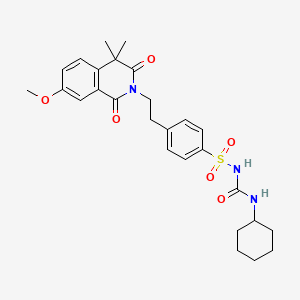

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

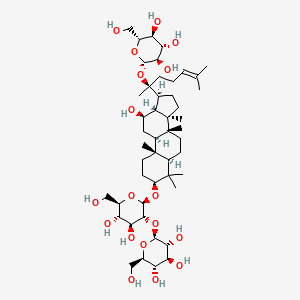

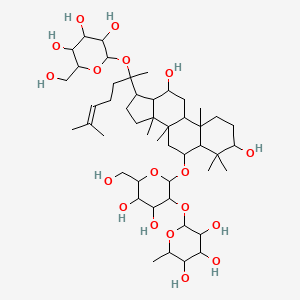

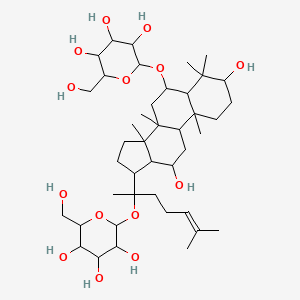

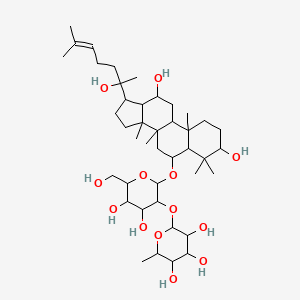

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

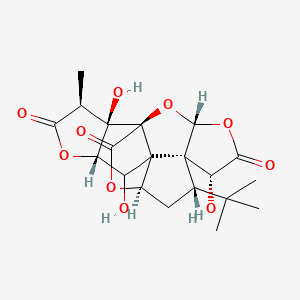

![8-tert-butyl-6,17-dihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione](/img/structure/B1671512.png)